2-Vinylanthracene
Overview
Description
2-Vinylanthracene is an aromatic hydrocarbon belonging to the anthracene family. It is characterized by its molecular formula C16H12 and a molecular weight of 204.27 g/mol . This compound is known for its fluorescence and viscosity properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
2-Vinylanthracene is a chemical compound with the empirical formula C16H12 . .
Mode of Action
The mode of action of this compound is primarily through its isomerization in the first excited singlet state . This process has been studied over wide solvent-viscosity ranges .
Biochemical Pathways
The isomerization of this compound in the first excited singlet state suggests that it may influence pathways related toenergy transfer and molecular conformation changes .
Result of Action
The result of this compound’s action is primarily the isomerization in its first excited singlet state . This process is influenced by the solvent-viscosity and can be determined using steady-state and time-resolved fluorescence spectroscopy .
Action Environment
The action of this compound is influenced by the solvent-viscosity . The isomerization rate of this compound has been studied in compressed liquid solutions and in supercritical fluids , indicating that the physical state and properties of the environment can significantly impact the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylanthracene can be synthesized through various methods. One common approach involves the reaction of anthracene with vinyl halides under specific conditions. The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Vinylanthracene undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts like palladium or platinum.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-Vinylanthracene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Anthracene: A parent compound of 2-vinylanthracene, known for its use in the production of dyes and pigments.
9-Vinylanthracene: Another derivative of anthracene with similar fluorescence properties.
2-Ethenylanthracene: An isomer of this compound with comparable chemical properties.
Uniqueness: this compound stands out due to its specific vinyl group, which imparts unique reactivity and fluorescence characteristics. This makes it particularly valuable in applications requiring precise molecular interactions and high fluorescence intensity .
Properties
IUPAC Name |
2-ethenylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBJXKVJBAHQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403010 | |
Record name | 2-vinylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026-16-6 | |
Record name | 2-vinylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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